molecular formula C27H19N B3326984 1,3,4-Triphenylisoquinoline CAS No. 30081-56-2

1,3,4-Triphenylisoquinoline

Cat. No.: B3326984
CAS No.: 30081-56-2
M. Wt: 357.4 g/mol
InChI Key: SXMIGASIYVPEJM-UHFFFAOYSA-N
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Description

1,3,4-Triphenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound this compound is characterized by the presence of three phenyl groups attached to the isoquinoline core. Isoquinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline core.

    Substitution: The phenyl groups in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium or nickel catalysts for cyclization, oxidants like Cu(OAc)2 for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinoline derivatives, while substitution reactions can result in various substituted isoquinoline compounds .

Mechanism of Action

The mechanism of action of 1,3,4-Triphenylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4-Triphenylisoquinoline include other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share the isoquinoline core structure but differ in the substituents attached to the core.

Uniqueness

This compound is unique due to the presence of three phenyl groups attached to the isoquinoline core. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

1,3,4-triphenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28-27(25)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMIGASIYVPEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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